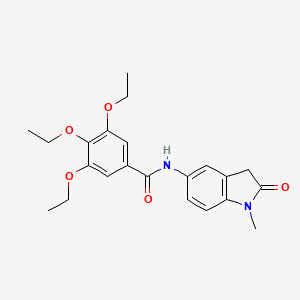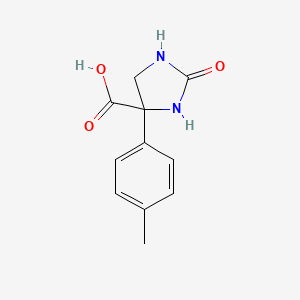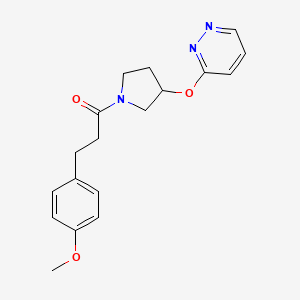
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MPPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Novel series of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides have been synthesized, leading to the creation of heterocyclic compounds such as 3(2H)-pyridazinones, N-amino-2(3H)-pyrrolones, and 1H-pyrazol-3(2H)-ones. This demonstrates the compound's versatility in forming various heterocyclic structures (Soliman et al., 2022).
Pharmacological Properties
- Certain derivatives, such as 1-substituted pyrrolidin-2-one and pyrrolidine, exhibit strong antiarrhythmic and antihypertensive activities. These effects are potentially related to their alpha-adrenolytic properties (Malawska et al., 2002).
- A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed significant antioxidant activity, with some derivatives being more effective than ascorbic acid. They also exhibited promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Crystal Structure and Molecular Analysis
- The crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a related compound, revealed an envelope conformation with interconnected molecules via hydrogen bonds, contributing to the understanding of molecular arrangements in such compounds (Mohammat et al., 2008).
- Theoretical investigations of a pyridylindolizine derivative containing phenyl and phenacyl groups, which includes a similar methoxyphenyl component, provided insights into the molecular structure and electronic properties. This study compared semi-empirical calculations with experimental data, enhancing the understanding of the compound's electronic and geometric structures (Cojocaru et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-7-4-14(5-8-15)6-9-18(22)21-12-10-16(13-21)24-17-3-2-11-19-20-17/h2-5,7-8,11,16H,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLRHTZKKSHJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
![methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2990291.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2990292.png)
![N-(2-Chlorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2990293.png)
![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2990294.png)
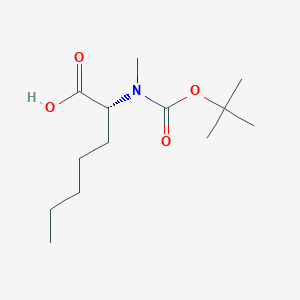

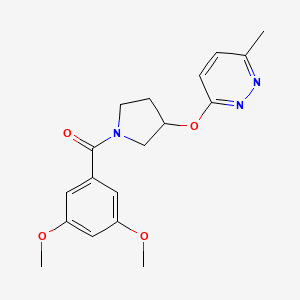
![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)
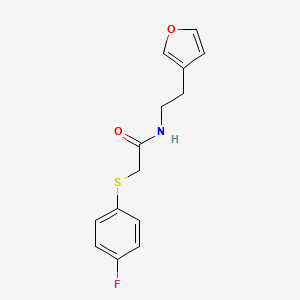
![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)
